GNF-5837

Vue d'ensemble

Description

GNF-5837 est un inhibiteur puissant, sélectif et biodisponible par voie orale des tyrosine kinases des récepteurs neurotrophiques, ciblant spécifiquement TrkA, TrkB et TrkC . Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans le traitement du carcinome à cellules rénales .

Méthodes De Préparation

La synthèse du GNF-5837 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse comprend généralement les étapes suivantes :

Formation d'intermédiaires : Les étapes initiales impliquent la préparation d'intermédiaires clés par diverses réactions organiques.

Réactions de couplage : L'étape finale implique le couplage de ces intermédiaires dans des conditions de réaction spécifiques pour former le this compound.

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la synthèse à l'échelle du laboratoire pour obtenir des rendements et une pureté plus élevés adaptés à la production à grande échelle.

Analyse Des Réactions Chimiques

Le GNF-5837 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut subir des réactions d'oxydation dans des conditions spécifiques.

Réduction : Des réactions de réduction peuvent également être effectuées sur le this compound à l'aide d'agents réducteurs courants.

Substitution : Des réactions de substitution sont possibles, en particulier celles impliquant les cycles aromatiques de sa structure.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier la biologie des tyrosine kinases des récepteurs neurotrophiques.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité des tyrosine kinases des récepteurs neurotrophiques, spécifiquement TrkA, TrkB et TrkC . Cette inhibition entraîne une diminution des niveaux de phosphorylation des molécules de signalisation en aval telles qu'AKT et la kinase régulée par le signal extracellulaire (ERK), entraînant une réduction de la viabilité cellulaire et une augmentation de l'apoptose . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation Trk, qui joue un rôle crucial dans la survie, la prolifération et la migration cellulaires .

Applications De Recherche Scientifique

Introduction to GNF-5837

This compound is a novel oxindole urea compound recognized as a potent pan-tropomyosin receptor kinase (TRK) inhibitor. It exhibits significant binding affinity to TRK receptors, particularly TrkA, TrkB, and TrkC, which are involved in various cellular processes, including growth and survival signaling pathways. The compound has shown promise in multiple areas of scientific research, particularly in oncology and neurobiology.

Oncology Research

This compound has been extensively studied for its anti-tumoral properties across various cancer types. Its ability to inhibit TRK signaling pathways has been linked to reduced cell viability and proliferation in cancer cell lines.

Case Studies:

- Renal Cell Carcinoma : In studies involving Caki-2 and 786O renal carcinoma cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations of 20 µM after 48 hours of treatment. The compound inhibited the phosphorylation of TrkA and TrkB, disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which are critical for cancer cell survival and proliferation .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| Caki-2 | 20 | 57.1 |

| 786O | 20 | 48.2 |

Neuroendocrine Tumors

This compound has shown efficacy in treating neuroendocrine tumors (NETs). In vitro studies indicated that it effectively inhibited the growth of human NET cell lines such as GOT1, BON1, and NCI-H727. Notably, the combination of this compound with everolimus resulted in enhanced anti-tumoral effects due to synergistic downregulation of critical signaling pathways .

Findings:

- Cell Viability Assay : this compound reduced the viability of GOT1 cells significantly when treated alone or in combination with everolimus.

| Treatment | Viability Reduction (%) |

|---|---|

| This compound Alone | Significant |

| This compound + Everolimus | Enhanced |

Neurobiology Applications

Beyond its oncological applications, this compound has been investigated for its effects on neurotrophin signaling pathways. It has been shown to exhibit anti-ferroptotic activity, which is crucial for protecting neurons from oxidative stress-induced cell death.

Mechanism:

This compound quells lipid peroxidation and reduces the generation of malondialdehyde (a marker of oxidative stress), suggesting a receptor-independent mechanism that protects against ferroptosis .

Pharmacological Research

The pharmacological profile of this compound reveals its selectivity for TRK receptors over other kinases, including PDGFR and c-Kit. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Mécanisme D'action

GNF-5837 exerts its effects by inhibiting the activity of neurotrophic receptor tyrosine kinases, specifically TrkA, TrkB, and TrkC . This inhibition leads to decreased phosphorylation levels of downstream signaling molecules such as AKT and extracellular signal-regulated kinase (ERK), resulting in reduced cell viability and increased apoptosis . The molecular targets and pathways involved include the Trk signaling pathway, which plays a crucial role in cell survival, proliferation, and migration .

Comparaison Avec Des Composés Similaires

Le GNF-5837 est unique par son inhibition puissante et sélective de TrkA, TrkB et TrkC. Des composés similaires comprennent :

7,8-Dihydroxyflavone : Un agoniste de TrkB qui présente également des effets neuroprotecteurs.

ANA-12 : Un antagoniste sélectif de TrkB utilisé en recherche pour étudier la signalisation de TrkB.

K252a : Un inhibiteur de kinase à large spectre qui cible également les récepteurs Trk.

Comparé à ces composés, le this compound se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux dans les applications de recherche et thérapeutiques .

Activité Biologique

GNF-5837 is a selective pan-tropomyosin receptor kinase (Trk) inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving neurotrophin signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, and implications for cancer treatment.

This compound functions primarily as an inhibitor of TrkA and TrkB receptors, which are involved in cell growth, survival, and differentiation. By inhibiting these receptors, this compound disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.

Cell Viability Assays

In a study examining renal cell carcinoma (RCC) lines (Caki-2 and 786O), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The MTS assay revealed that treatment with 20 µM this compound decreased the viability of Caki-2 cells to approximately 57.1% and 786O cells to about 48.2% compared to controls after 48 hours of exposure .

Table 1: Effects of this compound on Cell Viability in RCC Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| Caki-2 | 20 | 57.1 |

| 786O | 20 | 48.2 |

Further analysis using EdU incorporation assays indicated that this compound treatment led to a substantial reduction in DNA synthesis among treated cells, confirming its antiproliferative effects .

Signaling Pathway Inhibition

Western blot analyses demonstrated that this compound effectively inhibited the phosphorylation of TrkA and TrkB receptors as well as downstream kinases AKT and ERK in both RCC cell lines . This inhibition correlates with reduced cell cycle progression and increased apoptosis.

Case Studies in Neuroendocrine Tumors

In studies focusing on neuroendocrine tumors (NETs), this compound exhibited variable effects depending on the cell line. For instance, in the GOT1 cell line, treatment with this compound resulted in a significant decrease in cell viability in a time- and dose-dependent manner. Conversely, BON1 and NCI-H727 cells showed resistance to this compound treatment .

Table 2: Impact of this compound on Neuroendocrine Tumor Cell Lines

| Cell Line | Response to this compound | Viability Change (%) |

|---|---|---|

| GOT1 | Sensitive | Decreased |

| BON1 | Resistant | No change |

| NCI-H727 | Resistant | No change |

The combination of this compound with everolimus (an mTOR inhibitor) enhanced its efficacy, suggesting a synergistic effect that could be beneficial for treatment strategies targeting NETs .

In Vivo Efficacy

In mouse xenograft models, this compound demonstrated significant tumor growth inhibition. At dosages of 50 mg/kg and 100 mg/kg, tumor regression rates reached 72% and 100%, respectively . These findings support the potential clinical application of this compound as a therapeutic agent against tumors expressing Trk receptors.

Propriétés

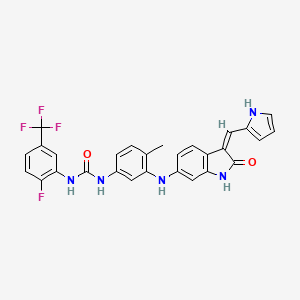

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDUWLSETXNJJT-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033769-28-6 | |

| Record name | 1033769-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.